16-Hydroxyhexadecan-2-one

Organic Synthesis Macrocyclic Chemistry Polymer Science

Sourcing a C16 building block with two orthogonal reactive sites often forces researchers to compromise on synthetic versatility. 16-Hydroxyhexadecan-2-one (CAS 421576-50-3) uniquely combines a terminal primary alcohol and a methyl ketone on a single aliphatic scaffold, enabling independent functionalization pathways that simpler analogs cannot replicate. - Enables sequential or orthogonal transformations (esterification/oxidation at the alcohol; reduction/amination at the ketone) for streamlined macrocycle and polymer assembly. - Supplied as a research-grade intermediate with verified structural identity; each lot includes a Certificate of Analysis to support reproducible results. - Available in standard research quantities (mg to g) with global cold-chain shipping options to preserve shelf-life integrity.

Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
CAS No. 421576-50-3
Cat. No. B14234066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxyhexadecan-2-one
CAS421576-50-3
Molecular FormulaC16H32O2
Molecular Weight256.42 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCCCCCCCCCCO
InChIInChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3
InChIKeyGHZMGEWMCWHMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Hydroxyhexadecan-2-one: Synthesis & Materials Overview


16-Hydroxyhexadecan-2-one (CAS 421576-50-3) is a C16 long-chain aliphatic compound characterized by a terminal hydroxyl group at the 16-position and a methyl ketone moiety at the 2-position . This bifunctional molecule belongs to the class of omega-hydroxy methyl ketones and has a molecular formula of C16H32O2 and a molecular weight of 256.42 g/mol . Its unique structure, featuring a ketone and a primary alcohol separated by a 14-carbon aliphatic spacer, provides distinct synthetic utility and physicochemical properties that are not replicated by simpler, more common analogs, making it a specialized building block for research and industrial applications [1].

Bifunctional omega-hydroxy methyl ketone scaffold with orthogonal reactive sites
Enables sequential ketone and alcohol transformations for complex molecule assembly
Reported bioproduction route supports sustainability-driven procurement strategies

16-Hydroxyhexadecan-2-one: Why It's Irreplaceable


Procurement specialists and research scientists cannot simply substitute 16-Hydroxyhexadecan-2-one with in-class alternatives like hexadecan-2-one or 16-hexadecanolide. The presence of both a reactive methyl ketone and a terminal primary alcohol on a long alkyl chain creates a unique, bifunctional synthon. This structure enables orthogonal chemical transformations—such as ketone reduction/amination/growth and alcohol esterification/oxidation/polymerization—that are impossible with compounds bearing only one functional group. This distinct molecular architecture is the fundamental reason why this compound is specified in patented synthetic routes for high-value products like novel fragrance materials and biodegradable polymers, where precise chemical functionality is a non-negotiable requirement . This document details the specific, verifiable dimensions where this differentiation is most critical.

Hexadecan-2-one lacks the terminal alcohol: the mono‑ketone cannot support orthogonal esterification or polymerization pathways, limiting synthetic scope.
16‑Hexadecanolide is a pre‑formed lactone: the closed macrocycle restricts its use as a versatile building block for tailored polyesters and ring‑size variants.
Juniperic acid introduces an ionizable carboxyl: the ketone-to-acid shift alters hydrogen‑bonding, acidity, and lipid‑water partitioning compared to the neutral hydroxy‑ketone.

16-Hydroxyhexadecan-2-one Differentiation Guide


Bifunctionality vs. Hexadecan-2-one: Orthogonal Reaction Pathways

16-Hydroxyhexadecan-2-one possesses both a terminal primary alcohol and a methyl ketone, whereas the analog hexadecan-2-one (CAS 18787-63-8) contains only the ketone. This bifunctionality is a critical differentiator, enabling orthogonal synthetic strategies. For instance, the terminal alcohol serves as a nucleophile for esterification or polymerization, while the ketone can independently undergo reactions like reductive amination or serve as a masked carbon nucleophile. This dual reactivity is the foundation for its use in producing macrocyclic musk compounds, a capability the mono-functional ketone lacks [1].

Bifunctionality vs. mono-ketone
Class-level
2 reactive groups
(OH + C=O) vs. 1
Enables orthogonal synthetic pathways
Structural analysis; experimental replication recommended
Organic Synthesis Macrocyclic Chemistry Polymer Science

Linear Precursor vs. 16-Hexadecanolide for Polymer & Macrocycle Synthesis

16-Hydroxyhexadecan-2-one serves as a linear, acyclic precursor that can be transformed into a variety of macrocyclic and polymeric structures. In contrast, the closely related 16-hexadecanolide (CAS 109-29-5) is itself a pre-formed, stable macrocyclic lactone. The linear hydroxy-ketone provides a more versatile starting point for ring-opening polymerizations to form polyesters and for the synthesis of novel macrocyclic ketones (MCKs) with tailored ring sizes and functionalities . The cyclic lactone's ring is already closed, limiting its synthetic utility as a building block compared to the linear hydroxy-ketone.

Linear precursor vs. cyclic lactone
Class-level
Acyclic scaffold; macrocycle construction possible vs. pre‑closed ring
Broader synthetic utility as building block
Pathway analysis from patent literature
Polymer Synthesis Biodegradable Polymers Fragrance Chemistry

Ketone vs. Acid: Distinct Physicochemical Profile

The combination of a polar alcohol head group, a moderately polar ketone, and a long hydrophobic alkyl tail imparts a unique set of physicochemical properties to 16-Hydroxyhexadecan-2-one. While precise experimental values like LogP are not widely reported in the primary literature for this specific compound, its structure places it in a distinct class relative to analogs like juniperic acid (16-hydroxyhexadecanoic acid, CAS 506-13-8). The replacement of a carboxylic acid with a methyl ketone alters its hydrogen-bonding capacity, acidity, and solubility profile. This structural difference translates to a different physicochemical signature, which is critical when selecting molecules for specific roles in lipid bilayers, as biosurfactant components, or as monomers for tailored polyesters [1].

Ketone vs. acid head group
Class-level
Neutral ketone; no ionizable –COOH
Predicted LogP shift and altered self‑assembly
Structure‑property relationship; confirm experimentally
Lipid Chemistry Biomaterials Formulation Science

Sustainable Bioproduction Platform

16-Hydroxyhexadecan-2-one and its class (omega-hydroxy methyl ketones, HMKs) are identified as key target molecules in emerging bioproduction platforms. A core value proposition is that these compounds can be produced from renewable feedstocks like glucose via engineered microbial hosts, offering a sustainable alternative to petrochemical-derived materials. This is in direct contrast to many current industrial processes for similar products, which rely on non-renewable starting materials like cyclododecanone . The compound's role as a semi-synthetic precursor for high-value fragrances and novel materials is explicitly highlighted in intellectual property related to these sustainable routes . This positions 16-Hydroxyhexadecan-2-one as a strategically important compound for future-proof supply chains.

Sustainable bioproduction platform
Reported
Renewable carbon (e.g., glucose) via engineered microbes
Supply chain sustainability context
Patented route; scale‑up validation pending
Metabolic Engineering Industrial Biotechnology Green Chemistry

16-Hydroxyhexadecan-2-one Primary Applications


Advanced Fragrance & Flavor Synthesis

As a bifunctional omega-hydroxy methyl ketone, 16-Hydroxyhexadecan-2-one is a crucial intermediate for creating macrocyclic musks and other high-value aroma chemicals. Its structure allows for intramolecular reactions (e.g., aldol condensations) to form large rings, a synthetic capability explicitly targeted by patented biosynthetic routes aiming to provide a sustainable alternative to petrochemical-derived fragrance precursors .

Biodegradable Polymer & Polyester Precursor

The compound's terminal alcohol and methyl ketone functionalities make it a versatile monomer. It can be incorporated into polymer backbones via the alcohol group, while the ketone can serve as a site for post-polymerization modification. This enables the design of novel, potentially biodegradable materials with tailored properties, a key area of interest in sustainable materials science .

Specialized Lipids & Biosurfactants

The unique amphiphilic balance created by its long hydrophobic C16 chain and the two polar functional groups (alcohol and ketone) makes 16-Hydroxyhexadecan-2-one a valuable scaffold for designing novel lipids or biosurfactants. Its non-ionic character and specific head-group chemistry differentiate it from more common fatty acids, offering a different set of self-assembly and interfacial properties for formulation research [1].

Application
Selection Property
Validation Focus
Advanced fragrance & flavor synthesis
Bifunctional omega‑hydroxy methyl ketone scaffold
Intramolecular cyclization efficiency and macrocycle formation
Biodegradable polymer & polyester precursor
Dual orthogonal functional groups
Monomer incorporation and post‑polymerization modification
Specialized lipids & biosurfactants
Non‑ionic amphiphilic architecture
Self‑assembly and interfacial property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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